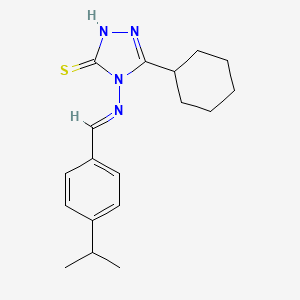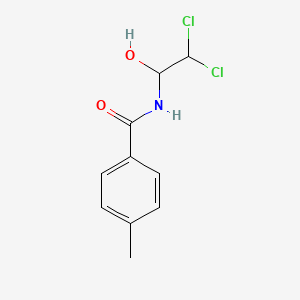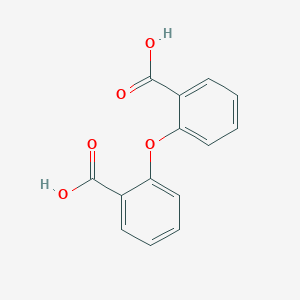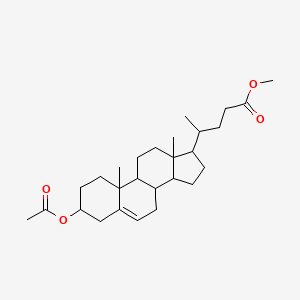![molecular formula C15H12Cl4O2 B11966412 1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hepta-2,5-diene CAS No. 1155-77-7](/img/structure/B11966412.png)
1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hepta-2,5-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-TETRACHLORO-7,7-DIMETHOXY-5-PHENYL-BICYCLO(2.2.1)HEPTA-2,5-DIENE is a complex organic compound with the molecular formula C15H12Cl4O2 and a molecular weight of 366.074 g/mol . This compound is known for its unique bicyclic structure, which includes multiple chlorine atoms and methoxy groups. It is often used in early discovery research due to its rare and unique chemical properties .
準備方法
The synthesis of 1,2,3,4-TETRACHLORO-7,7-DIMETHOXY-5-PHENYL-BICYCLO(22The reaction conditions often require the use of strong chlorinating agents and controlled temperatures to ensure the selective chlorination of the desired positions on the bicyclic ring . Industrial production methods may involve large-scale chlorination processes with stringent safety measures due to the use of hazardous chemicals.
化学反応の分析
1,2,3,4-TETRACHLORO-7,7-DIMETHOXY-5-PHENYL-BICYCLO(2.2.1)HEPTA-2,5-DIENE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3). The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,2,3,4-TETRACHLORO-7,7-DIMETHOXY-5-PHENYL-BICYCLO(2.2.1)HEPTA-2,5-DIENE has several scientific research applications:
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding the interactions of chlorinated organic compounds with biological systems.
作用機序
The mechanism of action of 1,2,3,4-TETRACHLORO-7,7-DIMETHOXY-5-PHENYL-BICYCLO(2.2.1)HEPTA-2,5-DIENE involves its interaction with specific molecular targets and pathways. The compound’s chlorinated and methoxy-substituted structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways . The exact molecular targets and pathways involved are still under investigation, but its unique structure suggests it may have multiple modes of action.
類似化合物との比較
1,2,3,4-TETRACHLORO-7,7-DIMETHOXY-5-PHENYL-BICYCLO(2.2.1)HEPTA-2,5-DIENE can be compared with other similar compounds, such as:
1,3-Cyclopentadiene, 1,2,3,4-tetrachloro-5,5-dimethoxy-: This compound has a similar chlorinated and methoxy-substituted structure but differs in its cyclopentadiene core.
Benzene, 1,2,4,5-tetrachloro-: Another chlorinated compound, but with a benzene ring instead of a bicyclic structure.
5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene: Similar in having tetrachloro and dimethoxy groups but with a cyclopentadiene ring.
The uniqueness of 1,2,3,4-TETRACHLORO-7,7-DIMETHOXY-5-PHENYL-BICYCLO(2.2.1)HEPTA-2,5-DIENE lies in its bicyclic structure, which imparts distinct chemical and physical properties compared to its monocyclic counterparts.
特性
CAS番号 |
1155-77-7 |
|---|---|
分子式 |
C15H12Cl4O2 |
分子量 |
366.1 g/mol |
IUPAC名 |
1,2,3,4-tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C15H12Cl4O2/c1-20-15(21-2)13(18)8-10(9-6-4-3-5-7-9)14(15,19)12(17)11(13)16/h3-8H,1-2H3 |
InChIキー |
ZJISSEZHGZUVDT-UHFFFAOYSA-N |
正規SMILES |
COC1(C2(C=C(C1(C(=C2Cl)Cl)Cl)C3=CC=CC=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(1H-benzimidazol-2-ylsulfanyl)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11966337.png)
![3-{(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11966340.png)
![1-((Phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11966350.png)
![diethyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11966356.png)

![N-(3-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11966362.png)

![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11966377.png)
![(5E)-5-(2-fluorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11966384.png)
![(2E)-2-(4-butoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11966400.png)
![benzyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966402.png)
![Diallyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11966416.png)
